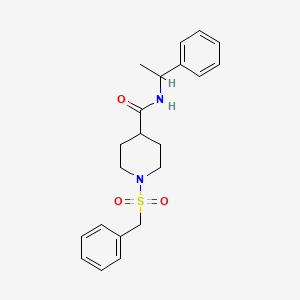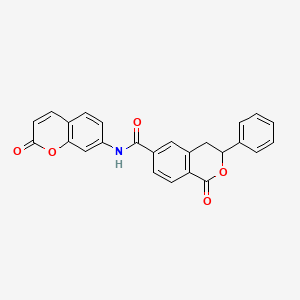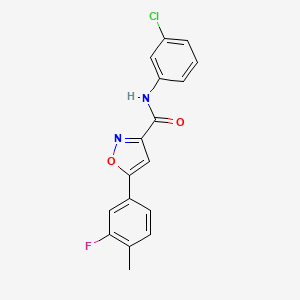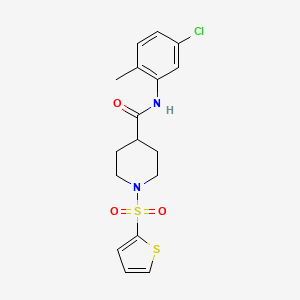![molecular formula C21H30N2OS B11338375 N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide](/img/structure/B11338375.png)
N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of structural elements It contains a pyrrolidine ring, a thiophene ring, and an adamantane core, making it an interesting subject for chemical and pharmaceutical research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the individual components. The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, while the thiophene ring is often introduced via electrophilic substitution reactions. The adamantane core is usually derived from adamantane itself or its derivatives.
A common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: Cyclization of a suitable precursor, such as 1,4-diaminobutane, under acidic conditions.
Introduction of the Thiophene Ring: Electrophilic substitution of a thiophene derivative with a suitable electrophile.
Coupling with Adamantane: The adamantane core is coupled with the pyrrolidine-thiophene intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The pyrrolidine and thiophene rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(Pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide: Lacks the thiophene ring, resulting in different chemical properties.
N-[2-(Thiophen-2-YL)ethyl]adamantane-1-carboxamide:
N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]cyclohexane-1-carboxamide: Contains a cyclohexane core instead of adamantane, leading to different steric and electronic effects.
Uniqueness
N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide is unique due to its combination of a rigid adamantane core with flexible pyrrolidine and thiophene rings
Eigenschaften
Molekularformel |
C21H30N2OS |
|---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C21H30N2OS/c24-20(21-11-15-8-16(12-21)10-17(9-15)13-21)22-14-18(19-4-3-7-25-19)23-5-1-2-6-23/h3-4,7,15-18H,1-2,5-6,8-14H2,(H,22,24) |
InChI-Schlüssel |
XOMXFLYTVAIWTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1H-indol-3-yl(4-methylphenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B11338293.png)


![4-[(2-chlorobenzyl)sulfanyl]-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11338303.png)
![3,4,6-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11338304.png)
![4-chloro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B11338309.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11338313.png)


![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-ethylbutanamide](/img/structure/B11338328.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide](/img/structure/B11338334.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11338345.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)piperidine-4-carboxamide](/img/structure/B11338384.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide](/img/structure/B11338391.png)
